molecular formula C16H12N2O2 B12050289 Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate CAS No. 128353-03-7

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B12050289
CAS No.: 128353-03-7
M. Wt: 264.28 g/mol
InChI Key: ISOCJRWJKCBFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with the molecular formula C16H12N2O2.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate
  • Ethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1-carboxylate
  • Ethyl 3-(1-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate

Uniqueness

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyanopyrrolo[2,1-a]isoquinoline core is a key determinant of its properties, differentiating it from other similar compounds .

Properties

CAS No.

128353-03-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C16H12N2O2/c1-2-20-16(19)14-9-12(10-17)15-13-6-4-3-5-11(13)7-8-18(14)15/h3-9H,2H2,1H3

InChI Key

ISOCJRWJKCBFMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.